molecular formula C22H26N2O4 B457496 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide

2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B457496
M. Wt: 382.5g/mol
InChI Key: RJOVZEATIRNGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 2-methoxybenzoic acid: This can be achieved through the methylation of salicylic acid using dimethyl sulfate in the presence of a base.

    Conversion to 2-methoxybenzoyl chloride: The 2-methoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The 2-methoxybenzoyl chloride is reacted with 4-amino-cyclohexylamine to form the intermediate 2-methoxy-N-{4-[(2-methoxybenzoyl)amino]cyclohexyl}amine.

    Final Benzoylation: The intermediate is then benzoylated using benzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxy-N-{4-[(2-methoxybenzyl)amino]cyclohexyl}benzamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
  • 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
  • 2-methoxy-N-(3-((2-methoxybenzoyl)amino)-2-methylphenyl)benzamide

Uniqueness

2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it different from other benzamide derivatives and may contribute to its specific biological activities and applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5g/mol

IUPAC Name

2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-27-19-9-5-3-7-17(19)21(25)23-15-11-13-16(14-12-15)24-22(26)18-8-4-6-10-20(18)28-2/h3-10,15-16H,11-14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

RJOVZEATIRNGQT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2CCC(CC2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC(CC2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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